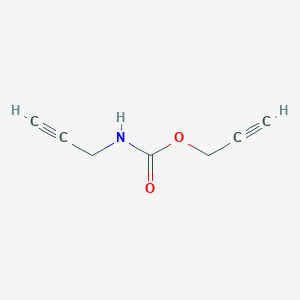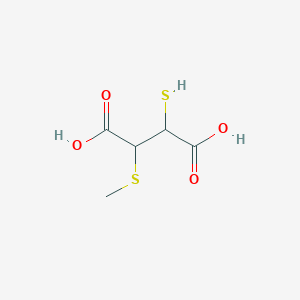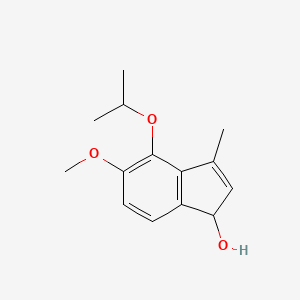
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- is a chemical compound with a complex structure that includes multiple functional groups. This compound is part of the indene family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- typically involves multiple steps, including the formation of the indene ring and the introduction of methoxy and methyl groups. Common synthetic routes may involve:
Cyclization reactions: These are used to form the indene ring structure.
Methoxylation and methylation: These steps introduce the methoxy and methyl groups, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic processes: Utilizing catalysts to enhance the reaction rates and yields.
High-pressure and high-temperature conditions: To facilitate the formation of the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce double bonds within the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Alkanes or alcohols.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: The compound may bind to specific receptors, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1H-Inden-1-ol, 5-methoxy-2-methyl-4-(1-methylethoxy)
- 1H-Inden-1-ol, 2,3-dihydro-5-methoxy-
Uniqueness
1H-Inden-1-ol, 5-methoxy-3-methyl-4-(1-methylethoxy)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
850404-02-3 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-methoxy-3-methyl-4-propan-2-yloxy-1H-inden-1-ol |
InChI |
InChI=1S/C14H18O3/c1-8(2)17-14-12(16-4)6-5-10-11(15)7-9(3)13(10)14/h5-8,11,15H,1-4H3 |
InChI Key |
DVUSNQKRBLSRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=C1C(=C(C=C2)OC)OC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


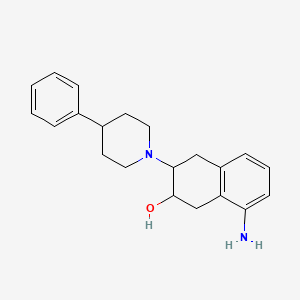
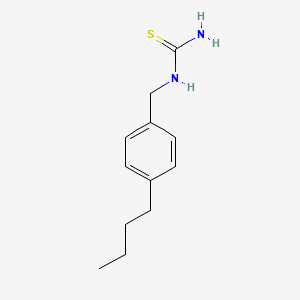
![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
![6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B14203219.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)
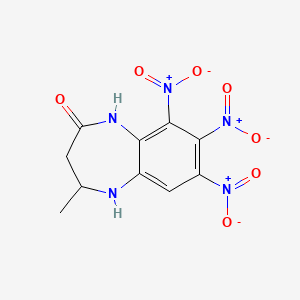
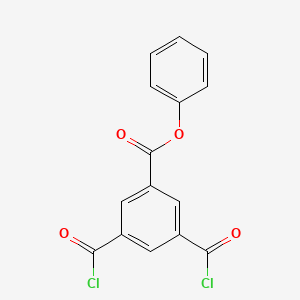
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)
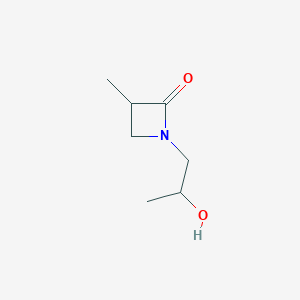
![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B14203253.png)
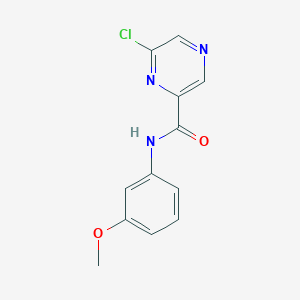
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)
